
2-Bromo-1-(4-bromophenyl)-2-phenylethanone
Overview
Description
2-Bromo-1-(4-bromophenyl)-2-phenylethanone (2-BBP2PE) is an organic compound that belongs to the family of brominated phenylethanones. It is a colorless liquid at room temperature, with a melting point of 62-63 °C and a boiling point of 205-206 °C. 2-BBP2PE has a high solubility in organic solvents and is used in a variety of scientific research applications, including synthesis of other organic compounds, biochemical and physiological studies, and lab experiments.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Intermediate for Atorvastatin Calcium : This compound serves as an intermediate in the synthesis of atorvastatin calcium, a widely used cholesterol-lowering medication. The synthesis process involves condensation reactions and is characterized by techniques like NMR and MS spectroscopy (Zhang Yi-fan, 2010).
Aldehyde Dehydrogenase Studies : It functions as an affinity reagent for human aldehyde dehydrogenase, a key enzyme in metabolism. Its interaction with the enzyme has been studied for understanding the enzyme's active site (D. Abriola et al., 1987).
Palladium-Catalyzed α-Arylation : The compound is used in palladium-catalyzed α-arylation reactions. This process involves C-H activation and selective coupling with iodo-arenes, demonstrating its utility in complex organic syntheses (J. Krishna et al., 2014).
Synthesis of Novel N-Heterocycle Substituted Phenylethanone Derivatives : It's involved in the preparation of N-heterocycle substituted phenylethanone derivatives, showcasing its versatility in creating diverse organic molecules (Mao Ze-we, 2015).
Material Science and Pharmacology
Formation of 1-Naphthols : It's utilized in bromide-mediated intermolecular annulation with alkynes, leading to the formation of polysubstituted 1-naphthols. This illustrates its role in synthesizing complex organic compounds useful in material science (T. Lu et al., 2017).
Computational Chemistry Studies : Computational studies have been conducted to understand its reactivity towards various nucleophilic species, demonstrating its importance in theoretical chemistry and drug design (T. Erdogan et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that bromophenyl compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological activities .
Mode of Action
Bromophenyl compounds are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Bromophenyl compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Bromophenyl compounds are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(4-bromophenyl)-2-phenylethanone . These factors can include pH, temperature, presence of other substances, and more.
properties
IUPAC Name |
2-bromo-1-(4-bromophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLUYUXJMAMFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406789 | |
| Record name | 2-bromo-1-(4-bromophenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24567-06-4 | |
| Record name | 2-bromo-1-(4-bromophenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



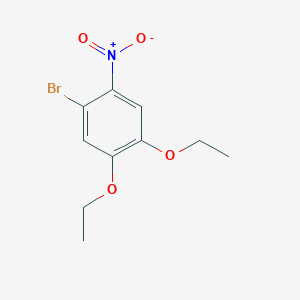

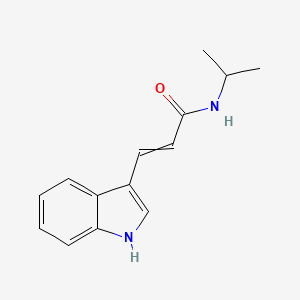

![(6'-Acetyloxy-4,5,6,7-tetrafluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B1622429.png)

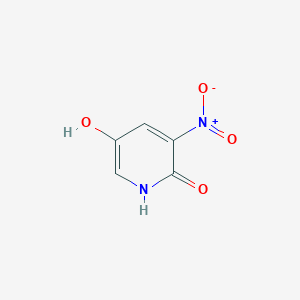
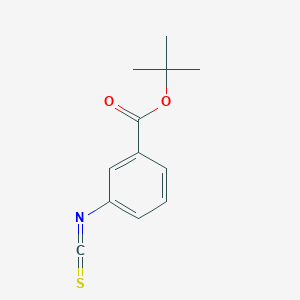
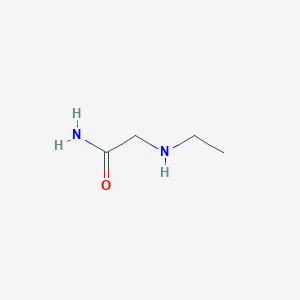
![1-[(Acetyloxy)phenylacetyl]-pyrrolidine](/img/structure/B1622435.png)
![3,3-Diphenyl-2-oxa-4-oxonia-3-boranuidabicyclo[4.4.0]deca-1(10),4,6,8-tetraene](/img/structure/B1622436.png)


